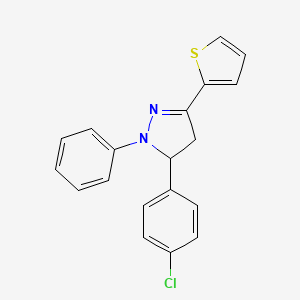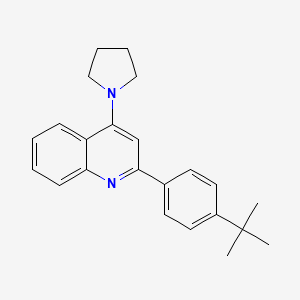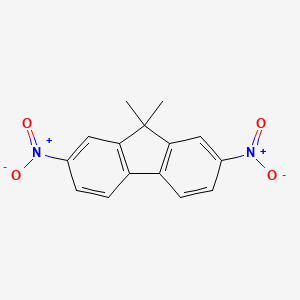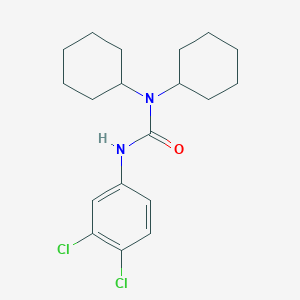
3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea is an organic compound characterized by the presence of a chlorophenyl group, an ethyl group, and a hydroxyethyl group attached to a urea backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea typically involves the reaction of 4-chloroaniline with ethyl isocyanate, followed by the addition of 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Chloroaniline reacts with ethyl isocyanate to form 3-(4-Chlorophenyl)-1-ethylurea.
Step 2: The intermediate product is then reacted with 2-hydroxyethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Chlorophenyl)-1-ethyl-1-(2-oxoethyl)urea.
Reduction: Formation of 3-(4-Aminophenyl)-1-ethyl-1-(2-hydroxyethyl)urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-1-ethylurea: Lacks the hydroxyethyl group, which may affect its solubility and biological activity.
3-(4-Chlorophenyl)-1-(2-hydroxyethyl)urea: Lacks the ethyl group, which may influence its overall chemical properties.
Uniqueness
3-(4-Chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea is unique due to the presence of both the ethyl and hydroxyethyl groups, which contribute to its distinct chemical and biological properties
属性
分子式 |
C11H15ClN2O2 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-1-ethyl-1-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-14(7-8-15)11(16)13-10-5-3-9(12)4-6-10/h3-6,15H,2,7-8H2,1H3,(H,13,16) |
InChI 键 |
MTJGIZBPCJFYRH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCO)C(=O)NC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)












